molecular formula C6H9F3O2S B12965402 4,4-Difluorocyclohexane-1-sulfonyl fluoride

4,4-Difluorocyclohexane-1-sulfonyl fluoride

Cat. No.: B12965402
M. Wt: 202.20 g/mol
InChI Key: PQYHXBGLAHNHOR-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H10F2O2S. It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a sulfonyl fluoride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexane-1-sulfonyl fluoride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and efficient sulfonylation reagents is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted cyclohexane derivatives, sulfonic acids, and reduced cyclohexane compounds .

Scientific Research Applications

4,4-Difluorocyclohexane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Difluorocyclohexane-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorocyclohexane-1-sulfonyl fluoride
  • 4,4-Dichlorocyclohexane-1-sulfonyl fluoride
  • Cyclohexane-1-sulfonyl fluoride

Uniqueness

4,4-Difluorocyclohexane-1-sulfonyl fluoride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in specific synthetic applications .

Properties

Molecular Formula

C6H9F3O2S

Molecular Weight

202.20 g/mol

IUPAC Name

4,4-difluorocyclohexane-1-sulfonyl fluoride

InChI

InChI=1S/C6H9F3O2S/c7-6(8)3-1-5(2-4-6)12(9,10)11/h5H,1-4H2

InChI Key

PQYHXBGLAHNHOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1S(=O)(=O)F)(F)F

Origin of Product

United States

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